molecular formula C6H5ClFN3O3 B8019478 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride

Cat. No.: B8019478
M. Wt: 221.57 g/mol
InChI Key: XTEMOTCGDBYOMF-UHFFFAOYSA-N
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Description

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride is a chemical compound with a unique structure that includes a fluoroethyl group, a nitro group, and a carbonyl chloride moiety attached to a pyrazole ring

Preparation Methods

The synthesis of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution using a fluoroethyl halide.

    Formation of the Carbonyl Chloride: The final step involves converting the carboxylic acid group on the pyrazole ring to a carbonyl chloride using reagents such as thionyl chloride or oxalyl chloride.

Industrial production methods may involve optimization of these steps to improve yield and reduce costs, often using continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation Reactions: The fluoroethyl group can be oxidized to a fluoroacetic acid derivative using strong oxidizing agents like potassium permanganate.

Common reagents and conditions for these reactions include:

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine.

    Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Oxidation: Potassium permanganate in an aqueous medium.

Major products formed from these reactions include amides, esters, thioesters, amino derivatives, and fluoroacetic acid derivatives.

Scientific Research Applications

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Medicinal Chemistry: The compound’s derivatives have potential as anti-inflammatory, antimicrobial, and anticancer agents.

    Materials Science: It is used in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride depends on its specific application. In medicinal chemistry, its derivatives may interact with molecular targets such as enzymes, receptors, or DNA, leading to therapeutic effects. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the fluoroethyl group can enhance the compound’s lipophilicity and bioavailability.

Comparison with Similar Compounds

1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-5-carbonyl chloride can be compared with similar compounds such as:

    1-(2-Fluoroethyl)-4-nitro-1H-pyrazole-3-carbonyl chloride: Similar structure but with the carbonyl chloride group at a different position on the pyrazole ring.

    1-(2-Fluoroethyl)-3-nitro-1H-pyrazole-5-carbonyl chloride: Similar structure but with the nitro group at a different position on the pyrazole ring.

    1-(2-Fluoroethyl)-4-amino-1H-pyrazole-5-carbonyl chloride: Similar structure but with an amino group instead of a nitro group.

Properties

IUPAC Name

2-(2-fluoroethyl)-4-nitropyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClFN3O3/c7-6(12)5-4(11(13)14)3-9-10(5)2-1-8/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEMOTCGDBYOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C(=C1[N+](=O)[O-])C(=O)Cl)CCF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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